molecular formula C7H18Cl2N2 B1522151 (4-Methylcyclohexyl)hydrazine dihydrochloride CAS No. 1209337-77-8

(4-Methylcyclohexyl)hydrazine dihydrochloride

Cat. No.: B1522151
CAS No.: 1209337-77-8
M. Wt: 201.13 g/mol
InChI Key: LLSHXSSFHDVGIL-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)hydrazine dihydrochloride: is an organic compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylcyclohexyl)hydrazine dihydrochloride typically involves the reaction of 4-methylcyclohexanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Methylcyclohexyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, (4-Methylcyclohexyl)hydrazine dihydrochloride is used as a building block for the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, the compound is used to investigate the effects of hydrazine derivatives on biological systems. It is also utilized in the development of new pharmaceuticals and agrochemicals .

Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific diseases .

Industry: Industrially, the compound is used in the production of various chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

  • Cyclohexylhydrazine dihydrochloride
  • Phenylhydrazine hydrochloride
  • Benzylhydrazine dihydrochloride

Comparison: (4-Methylcyclohexyl)hydrazine dihydrochloride is unique due to the presence of the 4-methyl group on the cyclohexyl ring, which can influence its reactivity and interactions with other molecules. This structural difference can result in distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

(4-methylcyclohexyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-2-4-7(9-8)5-3-6;;/h6-7,9H,2-5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSHXSSFHDVGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylcyclohexyl)hydrazine dihydrochloride
Reactant of Route 2
(4-Methylcyclohexyl)hydrazine dihydrochloride
Reactant of Route 3
(4-Methylcyclohexyl)hydrazine dihydrochloride
Reactant of Route 4
(4-Methylcyclohexyl)hydrazine dihydrochloride
Reactant of Route 5
(4-Methylcyclohexyl)hydrazine dihydrochloride
Reactant of Route 6
(4-Methylcyclohexyl)hydrazine dihydrochloride

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